molecular formula C17H17NO4 B5523071 methyl 4-[(3-phenoxypropanoyl)amino]benzoate

methyl 4-[(3-phenoxypropanoyl)amino]benzoate

Cat. No.: B5523071
M. Wt: 299.32 g/mol
InChI Key: SYIWCBQTPBPHJQ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, an amide linkage, and a phenoxypropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-phenoxypropanoyl)amino]benzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-aminobenzoic acid and 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Esterification: The resulting amide is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: 4-[(3-phenoxypropanoyl)amino]benzoic acid.

    Reduction: Methyl 4-[(3-aminopropyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate has several scientific research applications:

    Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory and analgesic properties.

    Materials Science: The compound can be utilized in the development of polymers and coatings with specific functional properties.

    Biological Studies: It serves as a model compound for studying amide bond formation and ester hydrolysis in biochemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(3-phenoxypropanoyl)amino]benzoate involves its interaction with specific molecular targets. The amide and ester groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The phenoxypropanoyl moiety may also interact with hydrophobic pockets in target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the phenoxypropanoyl group, making it less hydrophobic and potentially less bioactive.

    Methyl 4-[(phenoxycarbonyl)amino]benzoate: Similar structure but with a different acyl group, which may affect its reactivity and interactions.

Uniqueness

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate is unique due to the presence of the phenoxypropanoyl group, which imparts specific hydrophobic and electronic properties. This makes it a valuable compound for designing molecules with tailored biological and chemical activities.

Biological Activity

Methyl 4-[(3-phenoxypropanoyl)amino]benzoate, a compound with potential therapeutic applications, has garnered interest in the scientific community for its biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a benzoate moiety linked to a phenoxypropanamide. This structural configuration is significant for its biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as glutathione reductase (GR) and glutathione S-transferase (GST), which are crucial for cellular detoxification and antioxidant defense systems .
  • Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell proliferation and apoptosis, potentially leading to therapeutic effects in cancer treatment.

Biological Activity

Research indicates that this compound possesses various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antimicrobial properties against various bacterial strains .
  • Anticancer Potential : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth .
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and related compounds:

Study 1: Inhibition of Glutathione Enzymes

A recent study evaluated the inhibitory effects of methyl 4-aminobenzoate derivatives on GR and GST. The results indicated that certain derivatives exhibited strong inhibition, suggesting potential applications in oxidative stress-related conditions .

CompoundIC50 (μM)Target Enzyme
Compound 10.325 ± 0.012Glutathione Reductase
Compound 592.41 ± 22.26Glutathione S-transferase

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of phenylpropanamide derivatives, where this compound showed promising activity against several bacterial strains, indicating its potential as an antimicrobial agent .

Study 3: Anticancer Activity

In vitro studies demonstrated that this compound could inhibit the proliferation of various cancer cell lines, highlighting its potential role in cancer therapy .

Properties

IUPAC Name

methyl 4-(3-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-21-17(20)13-7-9-14(10-8-13)18-16(19)11-12-22-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIWCBQTPBPHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788421
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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